(2-Formylnaphthalen-1-yl)boronicacid

Catalog No.
S13686041
CAS No.
M.F
C11H9BO3
M. Wt
200.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Formylnaphthalen-1-yl)boronicacid

Product Name

(2-Formylnaphthalen-1-yl)boronicacid

IUPAC Name

(2-formylnaphthalen-1-yl)boronic acid

Molecular Formula

C11H9BO3

Molecular Weight

200.00 g/mol

InChI

InChI=1S/C11H9BO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7,14-15H

InChI Key

SWFSVDQSQGSFGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)C=O)(O)O

(2-Formylnaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C₁₁H₉BO₃ and a molecular weight of approximately 200.00 g/mol. It features a naphthalene ring substituted with a formyl group and a boronic acid functional group, making it a versatile building block in organic synthesis. The compound is known for its ability to participate in various

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide, yielding (2-Carboxynaphthalen-1-yl)boronic acid.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride, producing (2-Hydroxymethylnaphthalen-1-yl)boronic acid.
  • Substitution: The boronic acid moiety can participate in substitution reactions, particularly the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds with aryl or vinyl halides .

While specific biological activity data for (2-formylnaphthalen-1-yl)boronic acid is limited, boronic acids in general exhibit interesting biological properties. They can interact with diols and play roles in enzyme inhibition and drug design. For instance, some boronic acids have been studied for their potential as therapeutic agents against diabetes and cancer due to their ability to modulate biological pathways involving glucose metabolism and cellular signaling .

The synthesis of (2-formylnaphthalen-1-yl)boronic acid typically involves the following methods:

  • Suzuki-Miyaura Coupling: This is the most common method, where an aryl halide (such as 2-bromonaphthalene) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base (e.g., potassium carbonate) under inert conditions.
  • Recrystallization: For purification, recrystallization from suitable solvents can yield high-purity crystals of the compound .
  • Alternative Methods: Other methods may include reactions involving organometallic compounds or direct functionalization of naphthalene derivatives .

(2-Formylnaphthalen-1-yl)boronic acid serves various applications in organic chemistry:

  • Building Block: It is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Catalysis: Its ability to participate in Suzuki-Miyaura coupling makes it valuable for creating complex molecules with precision.
  • Material Science: The compound may also find applications in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties .

Interaction studies involving (2-formylnaphthalen-1-yl)boronic acid primarily focus on its reactivity with other organic compounds during coupling reactions. These studies reveal insights into its selectivity and efficiency as a coupling agent, particularly when compared to other boronic acids. The compound's unique naphthalene structure contributes to its distinct reactivity profile, making it suitable for specific applications where traditional phenylboronic acids may not perform as effectively .

Several compounds share structural similarities with (2-formylnaphthalen-1-yl)boronic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
(4-Formylphenyl)boronic acidContains a phenyl ring instead of naphthaleneMore commonly used; less sterically hindered than naphthalene derivatives
(3-Formylphenyl)boronic acidFormyl group at the 3-position on phenylOffers different reactivity profiles due to positional effects
(4-Carboxynaphthalen-1-yl)boronic acidOxidized derivative of (2-formylnaphthalen-1-yl)boronic acidRetains naphthalene structure; useful for further functionalization

Uniqueness: The primary uniqueness of (2-formylnaphthalen-1-yl)boronic acid lies in its naphthalene ring structure, which imparts distinct electronic and steric properties compared to simpler phenyl derivatives. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.0644743 g/mol

Monoisotopic Mass

200.0644743 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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